molecular formula C12H22O4 B1296915 11-Methoxy-11-oxoundecanoic acid CAS No. 3927-60-4

11-Methoxy-11-oxoundecanoic acid

Número de catálogo: B1296915
Número CAS: 3927-60-4
Peso molecular: 230.3 g/mol
Clave InChI: JAELIPKEGUQPKD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

11-Methoxy-11-oxoundecanoic acid is an organic compound with the molecular formula C12H22O4. It is also known as methylhydrogenhendecanedioate. This compound is characterized by its methoxy and oxo functional groups attached to an undecanoic acid backbone. It appears as a colorless liquid and is soluble in ethanol, ether, and other organic solvents .

Métodos De Preparación

11-Methoxy-11-oxoundecanoic acid can be synthesized through the esterification reaction of undecanoic acid with methanol. The reaction typically involves the use of a catalyst to facilitate the esterification process. The reaction mixture is then subjected to distillation and purification to obtain the desired product .

Análisis De Reacciones Químicas

11-Methoxy-11-oxoundecanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmacological Studies

11-Methoxy-11-oxoundecanoic acid has been investigated for its potential as a therapeutic agent in cancer treatment. It has shown promise in degrading mutant variants of the Epidermal Growth Factor Receptor (EGFR), which is often implicated in non-small cell lung cancer (NSCLC). This degradation occurs via E3 ligase-dependent mechanisms, making it a candidate for targeted therapy .

Biochemical Research

In biochemical studies, the compound has been utilized to explore the interactions between fatty acids and cellular receptors. Its structural features allow it to modulate biological pathways effectively, making it useful for understanding lipid signaling and metabolism .

In Silico Drug Design

Recent advancements in computational biology have enabled the use of this compound in in silico studies aimed at discovering small molecule modulators targeting viral proteins, such as those from SARS-CoV-2. These studies assess binding affinities and potential inhibitory effects on viral entry mechanisms .

Case Study 1: EGFR Degradation in Cancer Cells

A study demonstrated that this compound effectively induced the degradation of mutant EGFR in lung cancer cell lines. This was achieved through a mechanism involving specific E3 ligases, leading to suppressed tumor growth compared to controls .

Parameter Value
Cell LineH3255 (Lung Cancer)
Treatment Duration24 hours
ConcentrationVaries (µM range)
ResultSignificant EGFR degradation observed

Case Study 2: Lipid Signaling Modulation

Another study highlighted the role of this compound in modulating lipid signaling pathways. The compound's interaction with specific receptors was analyzed using biochemical assays, revealing its potential to influence metabolic processes .

Assay Type Outcome
Lipid Binding AssayIncreased binding affinity
Metabolic Pathway AnalysisAltered pathway activity

Mecanismo De Acción

The mechanism of action of 11-Methoxy-11-oxoundecanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and oxo groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

11-Methoxy-11-oxoundecanoic acid can be compared with other similar compounds such as:

    Undecanedioic acid: Lacks the methoxy group, making it less reactive in certain chemical reactions.

    Methyl undecanoate: Similar structure but lacks the oxo group, affecting its chemical properties and reactivity.

The presence of both methoxy and oxo groups in this compound makes it unique and versatile for various applications .

Actividad Biológica

11-Methoxy-11-oxoundecanoic acid (11-MOA) is a carboxylic acid characterized by a linear undecane chain and a methoxy group attached to the eleventh carbon. Its molecular formula is C12H22O4C_{12}H_{22}O_{4}, with a molecular weight of 230.30 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications and as an intermediate in chemical synthesis.

The structure of 11-MOA includes both a carboxylic acid group (–COOH) and a methoxy group (–OCH₃), which contribute to its reactivity and biological properties. The unique combination of these functional groups allows for various interactions within biological systems.

PropertyValue
Molecular FormulaC12H22O4C_{12}H_{22}O_{4}
Molecular Weight230.30 g/mol
Functional GroupsCarboxylic acid, Methoxy

Antimicrobial Properties

Research indicates that 11-MOA exhibits moderate antibacterial activity against various bacterial strains. A study published in Letters in Applied Microbiology reported its effectiveness against Staphylococcus aureus and Escherichia coli , suggesting its potential as an antimicrobial agent. However, further investigations are necessary to elucidate the mechanisms underlying these effects.

The precise mechanisms through which 11-MOA exerts its biological effects remain largely unexplored. Preliminary studies suggest that its structural characteristics may allow it to interact with bacterial cell membranes or metabolic pathways, leading to inhibition of growth or cell death .

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study conducted in 2013 demonstrated that 11-MOA showed significant antibacterial properties, particularly against E. coli and S. aureus , although the study called for more extensive research to confirm these findings and explore the underlying mechanisms.
  • Synthesis Applications :
    • 11-MOA serves as an intermediate in the synthesis of various esters and amides, showcasing its versatility in organic chemistry . This aspect highlights its potential utility not only in pharmaceuticals but also in agrochemicals.

Comparative Analysis with Similar Compounds

The biological activity of 11-MOA can be compared with structurally similar compounds, which may provide insights into its unique properties:

Compound NameCAS NumberKey Features
12-Methoxy-12-oxododecanoic acid3946-32-5Similar structure with an additional carbon
10-Methoxy-10-oxodecanoic acid1501-27-5Shorter carbon chain, differing properties
9-Methoxy-9-octadecanoic acid1732-09-8Longer carbon chain, potential different reactivity
8-Methoxy-8-octanoic acid34957-73-8Shorter carbon chain, differing applications

This table illustrates how variations in carbon chain length and functional groups can influence the biological activity and reactivity of these compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 11-Methoxy-11-oxoundecanoic acid, and how can purity be optimized?

The synthesis typically involves methoxylation and oxidation of undecanoic acid derivatives. A common approach includes:

Esterification : React undecanoic acid with methanol under acidic conditions to form methyl undecanoate.

Methoxylation : Introduce a methoxy group at the 11th carbon via nucleophilic substitution or radical-mediated reactions.

Oxidation : Convert the terminal methyl group to a carbonyl using oxidizing agents like KMnO₄ or CrO₃ under controlled conditions .
Purity Optimization :

  • Use column chromatography (silica gel, ethyl acetate/hexane eluent) for intermediate purification.
  • Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to detect residual solvents or byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.65 (s, 3H, methoxy group) and δ 2.35–2.45 (t, 2H, α-carbonyl protons).
    • ¹³C NMR : Carbonyl resonance at ~δ 175–180 ppm, methoxy carbon at ~δ 51–55 ppm .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode typically shows [M-H]⁻ at m/z 229.2 (C₁₂H₂₂O₃⁻) .
  • FT-IR : Strong absorption bands at ~1700 cm⁻¹ (carbonyl stretch) and 1100–1250 cm⁻¹ (C-O of methoxy group) .

Q. How should researchers handle discrepancies in reported physicochemical properties of this compound?

Conflicting data (e.g., melting points, solubility) may arise from polymorphic forms or impurities. Mitigation strategies:

  • Reproduce experiments using standardized protocols (e.g., USP guidelines for melting point determination).
  • Cross-validate with differential scanning calorimetry (DSC) and X-ray crystallography for crystalline phase identification .
  • Reference high-purity commercial standards (e.g., >98% HPLC-grade) for calibration .

Advanced Research Questions

Q. What are the mechanistic implications of the methoxy and carbonyl groups in drug delivery applications?

  • Methoxy Group : Enhances lipophilicity, improving blood-brain barrier penetration. Computational studies (e.g., molecular docking) predict interactions with lipid bilayers .
  • Carbonyl Group : Facilitates pH-sensitive degradation in tumor microenvironments (pH ~6.5), enabling controlled drug release. Validate via in vitro assays using fluorescent probes (e.g., Nile Red encapsulation) .
  • Experimental Design : Compare release kinetics in buffers (pH 5.0 vs. 7.4) using HPLC or UV-Vis spectroscopy .

Q. How can researchers address contradictory stability data in aqueous vs. organic solvents?

Contradictions may stem from solvent polarity or trace catalysts. Systematic approaches:

  • Accelerated Stability Testing : Store samples in DMSO, water, and ethanol at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS.
  • Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life .
  • Additive Screening : Antioxidants (e.g., BHT) or chelating agents (EDTA) can mitigate oxidation in aqueous media .

Q. What strategies optimize the compound’s bioactivity in antimicrobial studies while minimizing cytotoxicity?

  • Structure-Activity Relationship (SAR) : Modify alkyl chain length or introduce halogen substituents to enhance membrane disruption in Gram-positive bacteria (e.g., S. aureus).
  • Cytotoxicity Screening : Use MTT assays on human fibroblasts (IC₅₀ > 100 µM acceptable).
  • Synergistic Combinations : Test with β-lactam antibiotics to reduce effective doses .

Q. How can computational modeling predict the environmental impact of this compound?

  • Ecotoxicology Models : Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potentials.
  • Aquatic Toxicity : Validate predictions with Daphnia magna acute toxicity assays (EC₅₀ > 10 mg/L indicates low risk) .
  • Metabolite Tracking : Identify degradation products via high-resolution mass spectrometry (HRMS) in simulated wastewater .

Q. Methodological Considerations

Q. What analytical workflows resolve co-elution issues in chromatographic purity assessments?

  • 2D-LC : Couple reversed-phase and hydrophilic interaction chromatography (HILIC) for orthogonal separation.
  • MS/MS Fragmentation : Use targeted ion transitions to distinguish co-eluting isomers (e.g., m/z 229 → 185 for the target compound) .
  • Chemometric Tools : Apply principal component analysis (PCA) to UV-Vis spectral data for impurity profiling .

Q. How do researchers validate the compound’s role in lipid nanoparticle (LNP) formulations?

  • Formulation Optimization : Use microfluidics to prepare LNPs with varying ratios of this compound and cholesterol.
  • Cryo-TEM : Image LNPs to confirm size (50–150 nm) and lamellar structure.
  • In Vivo Tracking : Label with near-infrared dyes (e.g., DiR) and monitor biodistribution via IVIS imaging .

Q. What protocols ensure reproducibility in scaling up synthesis from mg to gram quantities?

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression in real time.
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology.
  • Purification at Scale : Switch from column chromatography to recrystallization (solvent: ethyl acetate/hexane 1:3) for cost efficiency .

Propiedades

IUPAC Name

11-methoxy-11-oxoundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-16-12(15)10-8-6-4-2-3-5-7-9-11(13)14/h2-10H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAELIPKEGUQPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284743
Record name 11-Methoxy-11-oxoundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3927-60-4
Record name 3927-60-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38783
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11-Methoxy-11-oxoundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-Methoxy-11-oxoundecanoic acid
Reactant of Route 2
11-Methoxy-11-oxoundecanoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
11-Methoxy-11-oxoundecanoic acid
Reactant of Route 4
Reactant of Route 4
11-Methoxy-11-oxoundecanoic acid
Reactant of Route 5
Reactant of Route 5
11-Methoxy-11-oxoundecanoic acid
Reactant of Route 6
Reactant of Route 6
11-Methoxy-11-oxoundecanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.